N-Benzoyl-D-arginine-4-nitroanilide
CAS No.:
Cat. No.: VC17983698
Molecular Formula: C19H22N6O4
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N6O4 |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)/t16-/m1/s1 |
| Standard InChI Key | RKDYKIHMFYAPMZ-MRXNPFEDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
BAPNA’s structure comprises three functional regions:
-
Benzoyl Group: Attached to the α-amino group of D-arginine, this aromatic moiety enhances substrate stability and facilitates interactions with hydrophobic pockets in protease active sites .
-
D-Arginine Backbone: The chirality of the D-isomer ensures specificity for enzymes like trypsin, which exhibit stereoselective binding .
-
4-Nitroanilide Leaving Group: The para-nitroaniline moiety acts as a chromophore, releasing a yellow product () upon hydrolysis, enabling real-time activity monitoring .
The hydrochloride salt form () is commonly used to improve solubility in aqueous buffers .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 398.42 g/mol |
| Solubility | Soluble in water, DMSO, methanol |
| Optical Rotation | |
| Stability | Stable at -20°C; hydrolyzes under alkaline conditions |
Synthesis and Purification
Synthetic Pathways
BAPNA is synthesized via sequential acylation and coupling reactions:
-
Benzoylation of D-Arginine: D-arginine reacts with benzoyl chloride in alkaline conditions to form N-benzoyl-D-arginine.
-
Nitroanilide Coupling: The intermediate is coupled with 4-nitroaniline using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) .
The reaction scheme is:
Purification Methods
Crude BAPNA is purified via:
-
Recrystallization: From ethanol/water mixtures to remove unreacted precursors.
-
Column Chromatography: Silica gel eluted with chloroform-methanol (9:1) achieves >95% purity .
Biochemical Applications
Protease Activity Assays
BAPNA serves as a substrate for trypsin-like serine proteases, which cleave the amide bond between arginine and 4-nitroaniline. The hydrolysis reaction follows Michaelis-Menten kinetics:
Activity is quantified by measuring absorbance at 405 nm, with molar extinction coefficient .
Drug Discovery and Inhibition Studies
BAPNA-based assays identify protease inhibitors by monitoring reduced 4-nitroaniline release. For example, the trypsin inhibitor leupeptin reduces BAPNA hydrolysis by 80% at 10 μM .
Research Findings and Comparative Studies
Enzymatic Specificity Across Species
A study comparing BAPNA hydrolysis in halophilic bacteria revealed:
| Organism | Hydrolysis Activity (nmol/min/mg) |
|---|---|
| Haloanaerobium praevalens | 12.4 ± 1.2 |
| Sporohalobacter lortetii | 0.8 ± 0.3 |
| Bacillus subtilis | 15.6 ± 2.1 |
H. praevalens exhibited activity akin to Bacillus, supporting its phylogenetic link to endospore-forming bacteria .
Structural Analogues and Activity
Modifying BAPNA’s structure alters enzyme interactions:
| Analogue | Modification | |
|---|---|---|
| BAPNA | None | 0.45 ± 0.03 |
| N-Acetyl-DL-arginine-4-NA | Acetyl group | 1.20 ± 0.12 |
| Benzoyl-L-arginine-4-NA | L-arginine isomer | No activity |
The D-configuration and benzoyl group are critical for trypsin binding .
Future Directions
Recent studies explore BAPNA derivatives for high-throughput screening of antiviral protease inhibitors and point-of-care diagnostics. Functionalizing the nitroanilide group with fluorophores could enable dual-mode (colorimetric/fluorescent) detection .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume